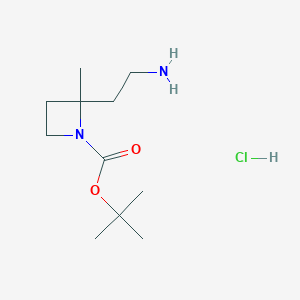

tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a biochemical reagent in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The reaction involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions . This method avoids over-alkylation and provides high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease .

2. Neuropharmacological Studies

Research has indicated that compounds similar to tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride exhibit significant interactions with neurotransmitter systems. In particular, studies have shown that these compounds can modulate acetylcholine levels, potentially offering therapeutic benefits in cognitive disorders .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized derivatives based on the azetidine framework and evaluated their inhibitory effects on acetylcholinesterase. One derivative demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory activity which suggests potential for treating Alzheimer's disease .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of azetidine derivatives in animal models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .

Table 1: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, modifying their activity and function. The molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other carbamates like tert-butyl (2-aminoethyl)(methyl)carbamate and N-Boc-N-methylethylenediamine . These compounds share similar chemical properties and reactivity but differ in their specific applications and effectiveness. tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is unique in its stability and versatility, making it a preferred choice in many research and industrial applications.

Biologische Aktivität

tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride (CAS Number: 2460754-61-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, supported by relevant case studies and research findings.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.7655 g/mol

- Solubility : Highly soluble in water, with solubility values reported as 20.2 mg/ml and 32.1 mg/ml in different conditions .

Synthesis

The synthesis of tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride involves multiple steps, typically starting from readily available amino acids or their derivatives. The synthetic pathway often includes:

- Formation of the azetidine ring.

- Introduction of the tert-butyl and aminoethyl groups.

- Finalization through hydrochloride salt formation for improved stability and solubility.

The compound exhibits several mechanisms of action, primarily through modulation of biochemical pathways involved in cellular signaling and metabolism. It has been noted for its potential to affect the activity of various enzymes and receptors, particularly those involved in inflammation and cancer progression.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in reducing inflammatory markers in cell lines. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses, at concentrations as low as 5 μM .

Case Studies

-

Anti-Cancer Activity : In a study involving human colonic adenocarcinoma cells (HCA-7), treatment with tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride resulted in significant reductions in tumor growth with tumor/control ratios (T/C) indicating effective anti-cancer properties .

Cell Line Dose (mg/kg) T/C Ratio (%) HCA-7 200 61 SW837 200 40 A549 100 38 - Enzyme Inhibition : The compound has demonstrated weak inhibition against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This suggests that while it may not directly inhibit DHFR effectively, it could exert effects through metabolic pathways leading to polyglutamate formation .

Pharmacokinetics

The pharmacokinetic profile suggests high bioavailability due to its solubility and favorable absorption characteristics. The compound's ability to cross cellular membranes efficiently enhances its potential therapeutic applications.

Safety and Toxicology

Safety assessments indicate that while the compound shows promise in therapeutic contexts, caution is warranted due to potential toxicity at higher concentrations. Hazard statements include warnings for skin and eye irritation, emphasizing the need for careful handling during research applications .

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(13,4)5-7-12;/h5-8,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPWUWGUCFIFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.